Methyl 2-(4-(isobutylsulfonyl)piperidine-1-carbonyl)benzoate
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Overview
Description
Methyl 2-(4-(isobutylsulfonyl)piperidine-1-carbonyl)benzoate is a complex organic compound that features a piperidine ring, a benzoate ester, and an isobutylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(isobutylsulfonyl)piperidine-1-carbonyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which can be functionalized with an isobutylsulfonyl group through sulfonylation reactions. The benzoate ester can be introduced via esterification reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(isobutylsulfonyl)piperidine-1-carbonyl)benzoate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 2-(4-(isobutylsulfonyl)piperidine-1-carbonyl)benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(4-(isobutylsulfonyl)piperidine-1-carbonyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The isobutylsulfonyl group may play a key role in binding to these targets, while the piperidine ring and benzoate ester contribute to the overall molecular stability and reactivity. Specific pathways involved in its mechanism of action would depend on the context of its use, such as its role in a biological system or a chemical reaction.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and benzoate esters, such as:
- Methyl 2-(4-(methylsulfonyl)piperidine-1-carbonyl)benzoate
- Methyl 2-(4-(ethylsulfonyl)piperidine-1-carbonyl)benzoate
- Methyl 2-(4-(propylsulfonyl)piperidine-1-carbonyl)benzoate
Uniqueness
Methyl 2-(4-(isobutylsulfonyl)piperidine-1-carbonyl)benzoate is unique due to the specific combination of functional groups it contains The isobutylsulfonyl group provides distinct steric and electronic properties that can influence the compound’s reactivity and interactions
Properties
IUPAC Name |
methyl 2-[4-(2-methylpropylsulfonyl)piperidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5S/c1-13(2)12-25(22,23)14-8-10-19(11-9-14)17(20)15-6-4-5-7-16(15)18(21)24-3/h4-7,13-14H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSFKNINRKOPOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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